molecular formula C27H28N2O3S2 B11182981 2,3,7,7-tetramethyl-9-[4-(pentyloxy)phenyl]-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

2,3,7,7-tetramethyl-9-[4-(pentyloxy)phenyl]-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

Cat. No.: B11182981
M. Wt: 492.7 g/mol
InChI Key: GPBSAYDZVXYSPU-UHFFFAOYSA-N
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Description

2,3,7,7-tetramethyl-9-[4-(pentyloxy)phenyl]-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is a complex organic compound with a molecular formula of C27H28N2O3S2. This compound is notable for its unique structural features, which include multiple ring systems and functional groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of 2,3,7,7-tetramethyl-9-[4-(pentyloxy)phenyl]-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione involves several steps. The synthetic route typically starts with the preparation of the core quinoline structure, followed by the introduction of the isothiazolo and pyrrolo rings. The final steps involve the addition of the pentyloxyphenyl group and the thioxo functionality. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2,3,7,7-tetramethyl-9-[4-(pentyloxy)phenyl]-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, altering their function. The quinoline and isothiazolo rings can interact with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2,3,7,7-tetramethyl-9-[4-(pentyloxy)phenyl]-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione lies in its combination of multiple ring systems and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H28N2O3S2

Molecular Weight

492.7 g/mol

IUPAC Name

7,7,12,13-tetramethyl-4-(4-pentoxyphenyl)-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione

InChI

InChI=1S/C27H28N2O3S2/c1-6-7-8-13-32-18-11-9-17(10-12-18)29-26(33)21-19-14-15(2)16(3)20-22(19)28(25(31)23(20)30)27(4,5)24(21)34-29/h9-12,14H,6-8,13H2,1-5H3

InChI Key

GPBSAYDZVXYSPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)N2C(=S)C3=C(S2)C(N4C5=C3C=C(C(=C5C(=O)C4=O)C)C)(C)C

Origin of Product

United States

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